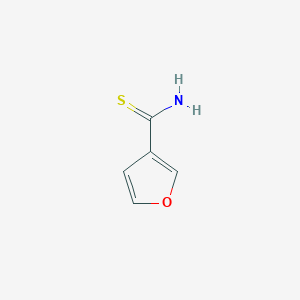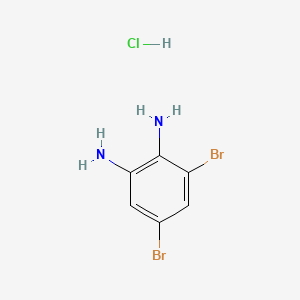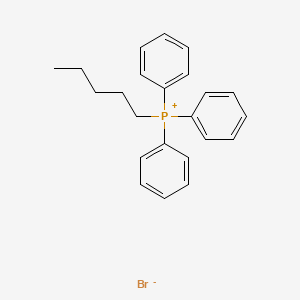
3-Furancarbothioamide
Vue d'ensemble
Description
It has gained significant attention due to its potential therapeutic and industrial applications. The compound is characterized by a furan ring attached to a thioamide group, which imparts unique chemical properties.
Applications De Recherche Scientifique
Furan-3-carbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Furan-3-carbothioamide can be achieved through various methods. One common approach involves the reaction of 3-Furancarboxylic acid with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. These reagents facilitate the conversion of the carboxylic acid group (-COOH) to the corresponding thioamide group (-CSNH₂). The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Furan-3-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism by which Furan-3-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antibacterial or antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Furan-3-carbothioamide can be compared with other similar compounds, such as N,N-Dimethyl-3-furancarbothioamide and N,N-Dimethyl-2-methyl-3-furancarbothioamide These compounds share the furan ring and thioamide group but differ in their substituents, which can affect their chemical reactivity and applications
Conclusion
Furan-3-carbothioamide is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
furan-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-5(8)4-1-2-7-3-4/h1-3H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPWEMZQNZDEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes certain 3-furancarbothioamide derivatives effective against HIV-1?
A: Research indicates that specific structural modifications to the basic this compound scaffold are crucial for potent anti-HIV-1 activity. For instance, introducing a 2-methyl group on the furan ring and incorporating various ester, ether, and oxime ether derivatives at the thioamide nitrogen significantly enhances activity against wild-type HIV-1. [] Notably, compounds like N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarbothioamide (UC-781) exhibit remarkable potency against both wild-type and certain drug-resistant HIV-1 strains. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for clinical use.
Q2: How do these compounds combat HIV-1 replication at the molecular level?
A: this compound derivatives, particularly those with potent anti-HIV-1 activity, primarily target the viral reverse transcriptase enzyme. [] This enzyme is crucial for HIV-1 replication as it converts the viral RNA genome into DNA, allowing the virus to integrate into the host cell's genome. While the precise mechanism of inhibition is still being investigated, it is believed that these compounds bind to the reverse transcriptase, preventing it from carrying out its function and thereby halting viral replication. []
Q3: Can this compound derivatives overcome resistance to existing HIV-1 drugs?
A: This is a key area of research and there are promising findings. For example, UC-781 has demonstrated an ability to restore the antiviral activity of 3′-azido-3′-deoxythymidine (AZT) against AZT-resistant HIV-1 strains. [] This suggests that UC-781 might interfere with the mechanism by which HIV-1 develops resistance to AZT, potentially by inhibiting the pyrophosphorolytic cleavage of nucleotides crucial for phenotypic resistance. [] This finding highlights the potential of this compound derivatives in tackling drug resistance, a significant challenge in HIV-1 treatment.
Q4: What are the limitations of the current research on this compound derivatives as anti-HIV agents?
A: While promising, the current research is primarily based on in vitro studies and further in vivo investigations are needed to confirm the efficacy and safety of these compounds. [, ] Long-term toxicity studies are crucial to understand potential side effects and evaluate the feasibility of using these compounds in clinical settings. Additionally, a deeper understanding of the precise mechanism of action and resistance development is crucial for designing more effective and durable HIV-1 therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)











![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)

